(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
Overview
Description
L-826,266 is a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype EP3 (Ki = 0.8 nM). It also binds to the EP4 receptor (Ki = 715 nM) but does not bind to EP1 or EP2 receptors up to a concentration of 5,000 nM. L-826,266 inhibits vasoconstriction induced by the EP3 agonist sulprostone in a concentration-dependent manner (EC50s = 0.45-24.5 µM in isolated human pulmonary arteries). It also inhibits sulprostone-induced norepinephrine and serotonin release in rat cortex and norepinephrine release in rat vas deferens (pA2s = 7.56, 7.67, and 7.87, respectively).
L-826266 is a EP receptor antagonist.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of L-826266, focusing on six unique applications:
Prostaglandin E2 Receptor Antagonism
L-826266 is a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype EP3, with a Ki value of 0.8 nM. It also binds to the EP4 receptor but does not bind to EP1 or EP2 receptors up to a concentration of 5,000 nM .
Treatment of Detrusor Overactivity
In studies involving SCI rats, administration of L-826266 increased bladder capacity and decreased non-voiding contraction (NVC) frequency, suggesting its potential use in treating detrusor overactivity .
Cardiovascular Research
L-826266 has been shown to affect the contractility of human pulmonary arteries and may influence sympathetic nerve fibers supplying the heart, indicating its relevance in cardiovascular research .
Neuroscience Research
This compound antagonizes the inhibitory effect of prostaglandins on noradrenaline and serotonin release, which is mediated by EP3 receptors. This suggests its application in neuroscience research related to monoamine neurotransmitters .
Mechanism of Action
Target of Action
L-826266, also known as compound 10b , is a selective and competitive antagonist of the prostaglandin E2 receptor subtype EP3 . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.
Mode of Action
L-826266 interacts with its target, the EP3 receptor, by competitively binding to it . This binding prevents the activation of the receptor by its natural ligand, prostaglandin E2 (PGE2), thereby inhibiting the downstream effects of PGE2 .
Biochemical Pathways
The primary biochemical pathway affected by L-826266 is the prostaglandin E2 (PGE2) pathway . By antagonizing the EP3 receptor, L-826266 inhibits the effects of PGE2, which include the release of neurotransmitters such as noradrenaline and serotonin .
Result of Action
The primary molecular effect of L-826266 is the inhibition of PGE2-induced neurotransmitter release . This results in a decrease in the release of neurotransmitters such as noradrenaline and serotonin . At the cellular level, this can lead to changes in neuronal signaling and potentially influence various physiological processes regulated by these neurotransmitters.
properties
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFUJYHEDGCLS-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
CAS RN |
244101-03-9 | |
Record name | L-826266 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-826,266?
A: L-826,266 functions as a competitive antagonist of the prostaglandin E receptor 3 (EP3). [, ] This means it binds to the EP3 receptor, blocking the binding of endogenous agonists like prostaglandin E2 (PGE2). This binding prevents the downstream signaling cascade usually activated by PGE2 through the EP3 receptor.
Q2: What evidence supports the high selectivity of L-826,266 for the EP3 receptor?
A: Studies utilizing isolated guinea-pig aorta, a tissue known to express EP3 receptors, demonstrate that L-826,266 effectively inhibits contractions induced by EP3 agonists like 17-phenyl PGE2 and ONO-AE-248. [] Importantly, L-826,266 showed minimal effects on contractions induced by agonists of other prostanoid receptors, such as the TP receptor agonist U-46619, indicating its selectivity for the EP3 receptor. [] Further confirmation was obtained through FLIPR assays using human recombinant prostanoid receptors, where L-826,266 showed preferential binding and inhibition of the EP3 receptor compared to other prostanoid receptor subtypes. []
Q3: How does the lipophilicity of L-826,266 influence its pharmacological activity?
A: L-826,266 exhibits high lipophilicity (cLogP = 7.39), which contributes to its slow onset of action in certain tissues, like the guinea-pig aorta. [, ] This slow kinetics is attributed to its potential accumulation in lipid-rich environments, leading to a delayed equilibrium between the extracellular space and its site of action at the EP3 receptor.
Q4: What in vitro models have been used to investigate the effects of L-826,266?
A4: Researchers have employed various in vitro models to elucidate the pharmacological actions of L-826,266. These include:
- Isolated human pulmonary arteries: L-826,266 was shown to effectively inhibit contractions induced by the EP3 agonist sulprostone in these vessels, highlighting its role in modulating vascular tone. []
- Guinea-pig aorta: This model demonstrated the slow onset of action of L-826,266 in antagonizing EP3 receptor-mediated contractions, emphasizing the influence of its lipophilic nature. []
- Rat hippocampal slices: In this model, L-826,266 prevented the PGE2-induced decrease in Na+,K+-ATPase activity, suggesting a potential role of EP3 receptors in modulating neuronal excitability. []
Q5: What are the potential implications of L-826,266's ability to modulate Na+,K+-ATPase activity in the rat hippocampus?
A: The finding that L-826,266 prevents PGE2-induced decreases in Na+,K+-ATPase activity in rat hippocampal slices suggests a potential role for EP3 receptors in regulating neuronal excitability. [] Dysregulation of Na+,K+-ATPase activity is implicated in various neurological disorders, including epilepsy. Therefore, understanding how EP3 receptors modulate this enzyme's activity could offer insights into new therapeutic strategies for neurological diseases.
Q6: What is the significance of studying the structure-activity relationship (SAR) of L-826,266 and related compounds?
A: Examining the SAR of L-826,266 and its analogs is crucial for identifying structural features essential for its potency, selectivity, and pharmacological properties. [, ] By systematically modifying the compound's structure and evaluating the impact on its activity, researchers can gain valuable insights for designing improved EP3 receptor antagonists with enhanced therapeutic potential. These insights could lead to the development of novel drugs for treating conditions where EP3 receptor modulation is desirable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.